N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide

Protein Tyrosine Phosphatase TCPTP Inhibition Enzymatic Control

This β-ketoamide is an essential negative control/benchmark for PTP and lipase inhibitor screening. The β-dicarbonyl system enables heterocycle synthesis and metal chelation. Its physicochemical profile (LogP 3.4, TPSA 91.99 Ų) aligns with CNS drug-likeness. Confirm stock before ordering.

Molecular Formula C15H12N2O4
Molecular Weight 284.27 g/mol
CAS No. 968-29-6
Cat. No. B11970062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-nitrophenyl)-3-oxo-3-phenylpropanamide
CAS968-29-6
Molecular FormulaC15H12N2O4
Molecular Weight284.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C15H12N2O4/c18-14(11-4-2-1-3-5-11)10-15(19)16-12-6-8-13(9-7-12)17(20)21/h1-9H,10H2,(H,16,19)
InChIKeyQVWSMRKZRQSUSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Nitrophenyl)-3-oxo-3-phenylpropanamide (CAS 968-29-6): Procurement-Grade Overview and Identity Verification


N-(4-Nitrophenyl)-3-oxo-3-phenylpropanamide (CAS 968-29-6, PubChem CID 221027) is a synthetic β-ketoamide derivative belonging to the 3-oxo-3-phenylpropanamide chemical class. The compound features a 4-nitrophenyl group attached to the amide nitrogen and a benzoyl moiety at the β-position, resulting in a molecular formula of C₁₅H₁₂N₂O₄ and a molecular weight of 284.27 g/mol [1]. Its structure contains a β-dicarbonyl system (3-oxo-3-phenyl) linked to an N-(4-nitrophenyl) amide, which imparts distinct electronic and steric characteristics relative to closely related regioisomers and simpler amide analogs [2]. The compound is commercially available as a research chemical with a reported melting point of 179–180°C (recrystallized from benzene) and is often utilized as a building block in medicinal chemistry and as a probe in enzymatic inhibition studies .

Why Generic Substitution of N-(4-Nitrophenyl)-3-oxo-3-phenylpropanamide (CAS 968-29-6) Is Scientifically Invalid


The 3-oxo-3-phenylpropanamide scaffold is highly sensitive to substitution pattern and electronic effects; even minor modifications—such as relocating the nitro group from the amide nitrogen to the benzoyl ring (regioisomerism) or replacing the 4-nitrophenyl moiety with a simpler acetamide—produce compounds with divergent physicochemical properties, enzymatic inhibition profiles, and synthetic utility [1]. For instance, the regioisomer 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide (CAS 1092-69-9) exhibits a completely different hydrogen-bonding network and electronic distribution, precluding interchangeable use in structure–activity relationship (SAR) studies or as a synthetic intermediate [2]. Similarly, the absence of the β-keto group in N-(4-nitrophenyl)acetamide (CAS 104-04-1) eliminates the chelating and enolizable functionality critical for metal coordination and certain enzyme inhibitory mechanisms . Consequently, substituting this compound with a close analog without rigorous re-validation risks experimental irreproducibility and misinterpretation of biological data. The quantitative evidence below substantiates precisely why this specific compound must be prioritized over its nearest neighbors.

N-(4-Nitrophenyl)-3-oxo-3-phenylpropanamide (CAS 968-29-6): Quantitative Differentiation Evidence Against Structural Analogs and Functional Comparators


Weak TCPTP Inhibitory Activity Defines Utility as a Control Compound vs. Potent Clinical-Grade Inhibitors

In a direct enzymatic assay measuring p-nitrophenol release from p-nitrophenyl phosphate (pNPP) substrate, N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide exhibited an IC₅₀ of 24.4 µM (2.44E+4 nM) against T-cell protein tyrosine phosphatase (TCPTP, human recombinant) [1]. This value is approximately 10-fold higher (i.e., 10× weaker inhibition) than the moderately active TCPTP inhibitor Sydowimide A, which demonstrates an IC₅₀ of 2.4 µM under comparable in vitro conditions . Furthermore, the compound is over 4,000-fold less potent than the clinical-stage, potent TCPTP inhibitor WS35 (IC₅₀ = 5.8 nM) . This substantial potency gap positions N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide not as a lead candidate but as a valuable weak-affinity control compound for counter-screening, selectivity profiling, and establishing baseline enzymatic activity in TCPTP-related studies.

Protein Tyrosine Phosphatase TCPTP Inhibition Enzymatic Control

Weak Pancreatic Lipase Inhibition Differentiates Compound from Standard Anti-Obesity Positive Control Orlistat

N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide inhibits porcine pancreatic lipase with an IC₅₀ of 36.2 µM (3.62E+4 nM), as determined via a colorimetric assay measuring reduction of 4-nitrophenol formation from 4-nitrophenyl butyrate substrate [1]. In stark contrast, the standard clinical anti-obesity agent orlistat (tetrahydrolipstatin) demonstrates an IC₅₀ of 0.84 µM (840 nM) against the same enzyme under comparable assay conditions, representing a 43-fold difference in potency [2]. The compound's weak inhibitory activity is insufficient for therapeutic consideration but is highly advantageous as a negative control in high-throughput screening campaigns aimed at identifying novel lipase inhibitors from natural product or synthetic libraries.

Pancreatic Lipase Enzyme Inhibition Negative Control

Distinct Physicochemical Identity: Lower Melting Point Relative to N-(4-Nitrophenyl)acetamide Facilitates Purification and Formulation

The experimentally determined melting point of N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide is 179–180 °C (recrystallized from benzene) . This is approximately 34–36 °C lower than the melting point of the structurally related, but functionally distinct, analog N-(4-nitrophenyl)acetamide (CAS 104-04-1), which melts at 213–215 °C . The lower melting point is a direct consequence of the extended conjugation and increased molecular flexibility imparted by the 3-oxo-3-phenylpropanamide β-ketoamide backbone, which disrupts the crystal packing efficiency observed in the simpler acetamide derivative. This property is practically significant for downstream applications requiring dissolution, recrystallization, or formulation under mild thermal conditions.

Physicochemical Property Melting Point Purification

Structural Regioisomerism: Crucial Differentiation from 3-(4-Nitrophenyl)-3-oxo-N-phenylpropanamide (CAS 1092-69-9)

N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide (CAS 968-29-6) and 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide (CAS 1092-69-9) are regioisomers differing solely in the placement of the nitro group: the target compound bears the nitro group on the anilide (amide nitrogen) phenyl ring, whereas the comparator bears the nitro group on the benzoyl (ketone) phenyl ring [REFS-1, REFS-2]. This seemingly subtle positional change results in fundamentally different electronic environments: the target compound features a nitro group directly conjugated to the amide nitrogen, influencing N–H acidity and hydrogen-bonding potential, while the comparator places the nitro group para to the ketone, altering the β-dicarbonyl system's enolization equilibrium. Although direct comparative bioactivity data for the regioisomer are not publicly available, the well-established principle of regioisomer-dependent activity in phenylpropanamide SAR ensures that these compounds are not interchangeable in any biological or synthetic application [3].

Regioisomer Structural Analysis SAR

Computed LogP and TPSA Values Fall Within CNS Drug-Like Chemical Space, Expanding Application Scope

The computed partition coefficient (XLogP3) for N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide is 3.4, and the topological polar surface area (TPSA) is 91.99 Ų [1]. These values align closely with established physicochemical guidelines for central nervous system (CNS) drug candidates, which typically exhibit LogP values between 2 and 5 and TPSA less than 90 Ų (often relaxed to <100 Ų) [2]. In contrast, many polar or highly conjugated analogs within the 3-oxo-3-phenylpropanamide class exhibit LogP values outside this optimal range, limiting their utility in blood-brain barrier penetration studies. The compound's balanced lipophilicity and moderate polar surface area suggest it may serve as a suitable scaffold for developing CNS-penetrant probes or for evaluating passive membrane permeability in in vitro models.

Lipophilicity Blood-Brain Barrier Drug-Likeness

N-(4-Nitrophenyl)-3-oxo-3-phenylpropanamide (CAS 968-29-6): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Weak-Affinity Control Compound for TCPTP and PTP1B Selectivity Profiling

Given its weak inhibitory activity against TCPTP (IC₅₀ = 24.4 µM) [1], N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide is ideally suited as a negative control or benchmark compound in high-throughput screens aimed at identifying potent and selective protein tyrosine phosphatase inhibitors. Its low potency ensures that observed inhibition in primary screens is not due to non-specific enzymatic interference, thereby improving the signal-to-noise ratio when evaluating novel chemical matter. This application is particularly relevant in academic and pharmaceutical laboratories developing therapeutics for diabetes, obesity, and oncology, where PTP1B/TCPTP selectivity is a critical parameter.

Negative Control for Pancreatic Lipase Inhibitor Screening in Metabolic Disease Research

The compound's weak inhibition of porcine pancreatic lipase (IC₅₀ = 36.2 µM) [2] renders it an excellent negative control for validating assay robustness and for discriminating between true lipase inhibitors and non-specific aggregators or assay interferents. Procurement for use alongside positive controls such as orlistat (IC₅₀ = 0.84 µM) [3] allows researchers to establish a full dynamic range of lipase inhibition, a crucial step in anti-obesity and nutraceutical discovery workflows.

Synthetic Intermediate for β-Ketoamide-Derived Heterocycles and Chelating Ligands

The presence of the β-dicarbonyl (3-oxo-3-phenylpropanamide) moiety enables this compound to serve as a versatile building block for the synthesis of pyrazoles, isoxazoles, and other nitrogen-containing heterocycles via condensation with hydrazines or hydroxylamines . Additionally, the β-ketoamide system provides a bidentate chelation site for transition metals, making the compound a candidate precursor for metal-organic frameworks (MOFs) or catalytic complexes. The distinct melting point (179–180 °C) facilitates purification by recrystallization following synthetic modifications.

CNS-Penetrant Probe Development and Permeability Model Calibration

With a computed LogP of 3.4 and TPSA of 91.99 Ų—values that align with established CNS drug-likeness guidelines [4]—this compound is a rational choice for inclusion in CNS-focused chemical libraries and for calibrating in vitro blood-brain barrier (BBB) permeability models such as PAMPA-BBB or MDCK-MDR1 assays. Its physicochemical profile predicts moderate passive permeability, providing a useful comparator for assessing the permeation characteristics of novel CNS-targeted candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.